molecular formula C7H7ClF3N B2663042 (2,4,6-Trifluorophenyl)methanamine hydrochloride CAS No. 1846582-40-8

(2,4,6-Trifluorophenyl)methanamine hydrochloride

Cat. No. B2663042
CAS RN: 1846582-40-8
M. Wt: 197.59
InChI Key: BPDLIQLXMACHLG-UHFFFAOYSA-N
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Description

“(2,4,6-Trifluorophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1846582-40-8 . It has a molecular weight of 197.59 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “(2,4,6-Trifluorophenyl)methanamine hydrochloride” is C7H6F3N.ClH . The InChI code is 1S/C7H6F3N.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H .


Physical And Chemical Properties Analysis

“(2,4,6-Trifluorophenyl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 197.59 .

Scientific Research Applications

1. Improved Synthesis of Antidepressant

(2,4,6-Trifluorophenyl)methanamine hydrochloride was involved in the novel industrial synthesis of the antidepressant sertraline hydrochloride, offering advantages over previous methods. The process utilized intermediates like N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, leading to a purer form of sertraline hydrochloride suitable for pharmaceutical use (Vukics et al., 2002).

2. Environmental Assessment

Research on 2,4,6-trichlorophenol, a related compound, revealed the toxicity levels and environmental impact of the chemical. This study provided valuable insights into the safe concentrations and potential environmental effects of similar compounds (Jin et al., 2012).

3. Mechanistic Insights into Chemical Reactions

A mechanistic study was conducted on the reactions involving diphenylamine and diethyl 2-phenylmalonate, providing a comprehensive understanding of the pathways and the role of catalysts and solvents. This knowledge is crucial for the development and optimization of synthetic routes in pharmaceutical and chemical industries (Zhou & Li, 2019).

4. Chiral Discrimination in Pharmaceutical Analysis

The compound played a role in the chiral discrimination of certain pharmaceutical substances, highlighting its importance in ensuring the purity and effectiveness of pharmaceutical products (Bereznitski et al., 2002).

5. Advanced Synthesis Methods

The compound was involved in the synthesis of sertraline imine, an intermediate for Zoloft, showcasing a cleaner and more efficient alternative to traditional methods. This highlights its role in improving pharmaceutical manufacturing processes (Taber et al., 2004).

6. Transfer Hydrogenation Reactions

It was a precursor in synthesizing N-heterocyclic ruthenium(II) complexes, demonstrating excellent conversions in transfer hydrogenation reactions. This signifies its role in facilitating efficient and selective chemical transformations (Karabuğa et al., 2015).

7. Environmental Monitoring and Management

The chemical was part of a study focusing on the synthesis and identification of antigens for environmental pollutants like chlorfenapyr, indicating its use in environmental monitoring and pollution control (ShunZi & Han-hong, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

(2,4,6-trifluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDLIQLXMACHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CN)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Trifluorophenyl)methanamine hydrochloride

CAS RN

1846582-40-8
Record name (2,4,6-trifluorophenyl)methanamine hydrochloride
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